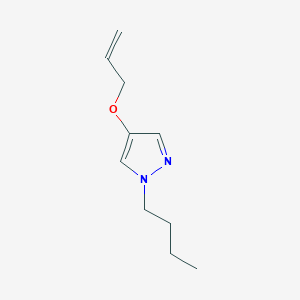

4-Allyloxy-1-butyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-prop-2-enoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-5-6-12-9-10(8-11-12)13-7-4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSOKBWSZJMBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allyloxy 1 Butyl 1h Pyrazole and Analogous Pyrazole Derivatives

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 4-Allyloxy-1-butyl-1H-pyrazole in a deuterated solvent like CDCl₃ would exhibit characteristic signals for the protons of the pyrazole (B372694) ring, the allyloxy group, and the butyl group.

A closely related analog, 4-Allyloxy-1-(3-buten-1-yl)pyrazole, shows distinct signals that can be used for comparison. For this analog, the pyrazole protons appear as doublets at approximately δ 7.24 and 7.08 ppm. mdpi.comsemanticscholar.org The protons of the allyloxy group are expected to show a complex pattern, with the methine proton (-OCH₂CH =CH₂) appearing as a multiplet around δ 6.01 ppm, and the terminal vinyl protons (-OCH₂CH=CH ₂) as multiplets around δ 5.38 and 5.28 ppm. mdpi.comsemanticscholar.org The methylene (B1212753) protons of the allyloxy group (-OCH ₂CH=CH₂) are expected as a doublet of triplets around δ 4.40 ppm. mdpi.comsemanticscholar.org

For the N-butyl group in this compound, the following signals are anticipated: a triplet for the terminal methyl protons (-CH₃), and multiplets for the three methylene groups (-CH₂-). The methylene group attached to the nitrogen atom (N-CH ₂-) would likely appear as a triplet at a lower field compared to the other methylene groups due to the deshielding effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole-H (C3-H, C5-H) | ~ 7.1 - 7.5 | s, s |

| Allyl -OCH₂- | ~ 4.4 - 4.6 | d |

| Allyl -CH= | ~ 5.9 - 6.1 | m |

| Allyl =CH₂ | ~ 5.2 - 5.4 | m |

| Butyl N-CH₂- | ~ 3.9 - 4.1 | t |

| Butyl -CH₂- | ~ 1.7 - 1.9 | m |

| Butyl -CH₂- | ~ 1.3 - 1.5 | m |

| Butyl -CH₃ | ~ 0.9 - 1.0 | t |

Note: This is a predicted table based on general values and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Based on data for 4-Allyloxy-1-(3-buten-1-yl)pyrazole, the pyrazole ring carbons are expected to resonate at approximately δ 144.9, 127.0, and 115.0 ppm. mdpi.comsemanticscholar.org The carbons of the allyloxy group would appear at around δ 134.1 (-CH=), 117.4 (=CH₂), and 72.5 (-OCH₂-). mdpi.comsemanticscholar.org The carbon atoms of the N-butyl group would have characteristic chemical shifts, with the N-C H₂- carbon appearing at a lower field than the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole C4 | ~ 144 - 146 |

| Pyrazole C3, C5 | ~ 115 - 128 |

| Allyl -CH= | ~ 133 - 135 |

| Allyl =CH₂ | ~ 117 - 119 |

| Allyl -OCH₂- | ~ 72 - 74 |

| Butyl N-CH₂- | ~ 50 - 53 |

| Butyl -CH₂- | ~ 31 - 33 |

| Butyl -CH₂- | ~ 19 - 21 |

| Butyl -CH₃ | ~ 13 - 15 |

Note: This is a predicted table based on general values and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for pyrazole derivatives involve cleavage of the N-alkyl chain and the O-allyl group. For a similar compound, 4-Allyloxy-1-(3-buten-1-yl)pyrazole, the high-resolution electron ionization mass spectrometry (HREIMS) showed a molecular ion peak (M⁺) at m/z 178.1105, which is consistent with its calculated mass of 178.1106 for the formula C₁₀H₁₄N₂O. mdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, C-N, and C-O bonds.

The aromatic C-H stretching vibrations of the pyrazole ring are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and allyl groups would be observed in the 3000-2850 cm⁻¹ region. A characteristic C=C stretching vibration for the allyl group should be present around 1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely appear in the range of 1250-1050 cm⁻¹. The C=N stretching of the pyrazole ring is expected around 1500-1600 cm⁻¹.

Chiroptical Spectroscopy

Chiroptical spectroscopy is used to study chiral molecules. 4-Allyloxy-1-butyl-1H-pyrazole does not possess any chiral centers in its structure. Therefore, it is an achiral molecule and would not exhibit any optical activity. Consequently, chiroptical spectroscopy is not applicable for the structural characterization of this specific compound.

Computational Chemistry and Mechanistic Insights for 4 Allyloxy 1 Butyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 4-Allyloxy-1-butyl-1H-pyrazole, DFT calculations are employed to determine its most stable three-dimensional structure, bond lengths, bond angles, and electronic properties, which are fundamental to understanding its chemical behavior. nih.gov

For the 1-butyl substituent, rotations around the C-C bonds lead to different staggered and eclipsed conformations, with the anti-periplanar (trans) arrangements generally being the most stable due to minimized steric hindrance. Similarly, the allyloxy group's orientation relative to the pyrazole (B372694) ring is critical. The rotation around the C-O-C bonds determines the spatial positioning of the allyl double bond, which is crucial for its participation in reactions like the Claisen rearrangement. DFT calculations can map the energy landscape of these rotations to identify the global minimum energy conformation, which represents the most populated structure at thermal equilibrium.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy and distribution of the HOMO and LUMO in this compound, as calculated by DFT, provide critical insights. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the oxygen atom of the allyloxy group, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the pyrazole ring system. This analysis helps predict how the molecule will interact with other reagents. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital; Indicates nucleophilic character. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; Indicates electrophilic character. |

| Energy Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can be used to confirm the structure of synthesized compounds. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound. These predicted shifts can be compared with experimental data to validate the molecular structure.

Furthermore, DFT can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C bending, or ring vibrations. This theoretical spectrum provides a detailed fingerprint of the molecule that can be used to interpret experimental spectroscopic data and confirm the presence of specific functional groups. nih.gov

Mechanistic Investigations of Key Organic Transformations

Computational chemistry is instrumental in elucidating the mechanisms of complex organic reactions. For this compound, DFT can be used to map the entire reaction pathway for transformations such as the Claisen rearrangement and Ring-Closing Metathesis (RCM), identifying transition states and intermediates along the way.

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that this compound can undergo. organic-chemistry.orgmasterorganicchemistry.com In this reaction, the allyl group migrates from the oxygen atom at the 4-position to the carbon atom at the 5-position of the pyrazole ring. DFT calculations can model this process, showing that it proceeds through a concerted, cyclic transition state. semanticscholar.org The calculations can determine the activation energy for this rearrangement, providing insight into the reaction conditions (e.g., temperature) required.

Ring-Closing Metathesis (RCM) is another important transformation, particularly for derivatives of this compound that contain a second double bond. researchgate.net For instance, if the product of the Claisen rearrangement is further allylated, the resulting di-allyl pyrazole can undergo RCM to form a fused pyranopyrazole ring system. organic-chemistry.org Computational studies can elucidate the mechanism of the ruthenium-catalyzed RCM reaction, detailing the formation of the key metallacyclobutane intermediate and the subsequent steps that lead to the cyclized product and the release of ethylene (B1197577).

Many organic reactions can yield multiple products. Transition state analysis using DFT is a powerful method to understand and predict the regioselectivity and stereoselectivity of these reactions. By calculating the energies of all possible transition states, one can determine the lowest energy pathway, which corresponds to the major product formed.

In the context of the Claisen rearrangement of substituted allyloxy pyrazoles, there can be questions of regioselectivity if the pyrazole ring has multiple potential migration sites. DFT calculations can compare the activation barriers for migration to different positions, explaining the observed product distribution. ed.ac.uk

For reactions like RCM , stereoselectivity in the formation of new chiral centers can be crucial. Transition state modeling can reveal the subtle steric and electronic interactions within the catalyst-substrate complex that favor the formation of one stereoisomer over another. rsc.org By analyzing the geometry and energy of competing transition states, a rationalization for the observed stereochemical outcome can be achieved.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvation Effects

Detailed molecular dynamics (MD) simulations specific to this compound are not extensively available in the current body of scientific literature. Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior and interactions. eurasianjournals.com MD simulations, in particular, are a powerful method for exploring the dynamic nature and conformational landscape of molecules like pyrazole derivatives. eurasianjournals.comeurasianjournals.com However, published research focusing explicitly on the conformational flexibility and solvation effects of this compound through this method could not be identified.

In general, for pyrazole derivatives, MD simulations are employed to complement other computational techniques such as quantum mechanical calculations and molecular modeling. eurasianjournals.comeurasianjournals.com These simulations can predict the binding modes and affinity of pyrazole compounds to biological targets. eurasianjournals.comeurasianjournals.com The structural diversity of pyrazole derivatives allows for the modulation of their biological activities through rational structural modifications, making them attractive candidates for drug design and development. eurasianjournals.com

Coordination Chemistry of Pyrazole Derivatives with Allyloxy and Butyl Substituents

Principles of Pyrazole (B372694) as a Ligand in Metal Complexes

Pyrazole and its derivatives are a significant class of N-heterocyclic compounds that have been extensively utilized as ligands in coordination chemistry. acs.orgresearchgate.net Their versatility stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring, which allows for a variety of coordination behaviors. researchgate.net These nitrogen-containing ligands play a crucial role in the formation of coordination compounds with diverse topologies and properties. researchgate.net The stability of the pyrazole ring, both thermally and hydrolytically, further enhances its suitability for forming stable metal complexes. ajchem-a.com

The coordination versatility of pyrazole-based ligands is one of their most defining features. They can bind to metal centers in several distinct modes, largely dictated by the nature of the pyrazole ring itself, the substituents present, and the reaction conditions.

Monodentate Coordination: The most common coordination mode involves the pyrazole ligand binding to a single metal center through its sp²-hybridized pyridinic nitrogen atom (N2). ajchem-a.com In this mode, the pyrazole acts as a simple N-donor ligand, analogous to pyridine.

Bidentate Coordination: By incorporating additional donor atoms into the substituents on the pyrazole ring, a bidentate or "chelating" ligand can be formed. This leads to the formation of a more stable metallacycle. For instance, a substituent at the 3- or 5-position containing another donor atom (like N, O, or S) can coordinate to the same metal center as the N2 nitrogen, forming a stable five- or six-membered ring.

Bridging Coordination: Pyrazole and its deprotonated form, pyrazolate, are excellent bridging ligands, facilitating the formation of di- or polynuclear metal complexes. researchgate.net In this arrangement, the two nitrogen atoms of a single pyrazole ring bridge two different metal centers. This exo-bidentate coordination is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com

The properties of a pyrazole ligand and the resulting metal complex are profoundly influenced by the nature of the substituents attached to the pyrazole ring. These substituents modify the ligand's steric and electronic characteristics, which in turn dictate the coordination geometry, stability, and reactivity of the metal complex.

Electronic Effects: The electronic nature of the substituents alters the electron density on the coordinating nitrogen atom. The 4-allyloxy group in "4-Allyloxy-1-butyl-1H-pyrazole" is expected to act as an electron-donating group through resonance, increasing the electron density on the pyrazole ring and enhancing the σ-donor capacity of the N2 nitrogen. This increased basicity generally leads to stronger metal-ligand bonds. The 1-butyl group, being an alkyl group, has a modest electron-donating inductive effect.

Steric Effects: The size and conformation of the substituents impose steric constraints that influence the coordination environment around the metal center. The butyl group at the N1 position introduces significant steric bulk. This bulk can affect the number of ligands that can coordinate to a metal center and can influence the adoption of specific geometries (e.g., favoring tetrahedral over square planar). The allyloxy group at the C4 position also contributes to the steric profile of the ligand, potentially influencing crystal packing and intermolecular interactions in the solid state. The interplay of these steric demands can be used to fine-tune the structure and properties of the final complex. rsc.org

Synthesis and Spectroscopic Characterization of Metal Complexes Featuring this compound as a Ligand

Due to the absence of specific published research on the coordination complexes of this compound, the following sections describe the established and anticipated methodologies for the synthesis and characterization of such complexes based on extensive studies of analogous substituted pyrazole ligands.

The synthesis of transition metal complexes with pyrazole-based ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, complexes with a range of transition metals could be synthesized.

Copper(II): Reactions with copper(II) salts like CuCl₂ or Cu(OAc)₂·H₂O often yield mononuclear or dinuclear complexes, depending on the stoichiometry and reaction conditions. nih.govnih.gov The resulting complexes frequently exhibit square planar or distorted octahedral geometries.

Zinc(II): Zinc(II) salts, such as ZnCl₂ or Zn(NO₃)₂, readily form complexes with pyrazole ligands. mdpi.com Given zinc's d¹⁰ electronic configuration, these complexes are diamagnetic and typically adopt tetrahedral or octahedral geometries. mdpi.comnih.gov

Cobalt(II): Cobalt(II) halides are common precursors for forming pyrazole complexes. The resulting complexes can be high-spin and exhibit tetrahedral or octahedral coordination, often displaying characteristic colors. researchgate.netresearchgate.net

Platinum(II): Platinum(II) complexes are generally synthesized from precursors like K₂PtCl₄. nih.gov These complexes almost invariably adopt a square planar geometry. The synthesis can sometimes be influenced by steric hindrance from the ligand substituents. nih.gov

Iron(II/III): Both iron(II) and iron(III) salts can be used to form pyrazole complexes. mdpi.comiucr.org Iron(II) complexes with two tridentate pyrazole-based ligands are well-known for exhibiting spin-crossover (SCO) behavior, where the spin state of the metal center changes in response to temperature or pressure. mdpi.com

A general synthetic approach involves dissolving the metal salt and the this compound ligand, typically in a 1:2 or 1:4 metal-to-ligand molar ratio, in a solvent like ethanol, methanol, or acetonitrile, followed by stirring at room temperature or under reflux. nih.govnih.gov

The precise arrangement of ligands around the central metal ion (coordination geometry) and the metal-to-ligand ratio (stoichiometry) are critical parameters determined by a combination of analytical techniques.

| Metal Ion | Coordination Number | Typical Geometry | Example Formula |

|---|---|---|---|

| Cu(II) | 4 | Square Planar | [Cu(L)₄]²⁺ |

| Zn(II) | 4 | Tetrahedral | [Zn(L)₂Cl₂] |

| Co(II) | 4 | Tetrahedral | [Co(L)₂Cl₂] |

| Co(II) | 6 | Octahedral | [Co(L)₆]²⁺ |

| Pt(II) | 4 | Square Planar | [Pt(L)₂Cl₂] |

| Fe(II) | 6 | Octahedral | [Fe(L)₆]²⁺ |

L = this compound

Spectroscopic methods are essential for elucidating the structure and electronic properties of the metal complexes.

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is used to confirm the coordination of the pyrazole ligand to the metal ion. Upon coordination, the vibrational frequencies of the pyrazole ring, particularly the C=N stretching vibration, are expected to shift to higher wavenumbers. ajchem-a.comtandfonline.com Changes in the bands associated with the allyloxy and butyl groups can also provide evidence of their involvement in the coordination sphere or intermolecular interactions.

Electronic Spectroscopy (UV-Vis): The electronic spectra of transition metal complexes provide information about the d-orbital splitting and coordination geometry. For example, Cu(II) complexes often display broad d-d transition bands in the visible region, the position of which is indicative of the geometry (e.g., square-planar vs. octahedral). nih.gov Cobalt(II) complexes are known for their distinct colors arising from d-d transitions, which differ significantly for tetrahedral and octahedral environments. researchgate.net Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed, typically in the UV region. rsc.org

Magnetic Susceptibility: This technique is used to determine the number of unpaired electrons in a complex, which helps in assigning the oxidation state and spin state of the metal ion. Measurements of magnetic moment at various temperatures can reveal magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers in polynuclear complexes. researchgate.net For example, a mononuclear high-spin Co(II) complex in a tetrahedral environment would be expected to have a magnetic moment corresponding to three unpaired electrons.

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | ν(C=N) shifts from ~1580 to ~1600 | Coordination of pyrazole N2 to Co(II) |

| UV-Vis (nm) | Multiple absorptions between 500-750 | d-d transitions consistent with tetrahedral Co(II) |

| Magnetic Susceptibility (μB) | ~4.5 B.M. at 300 K | High-spin Co(II) (S=3/2) |

Advanced Structural Studies of Pyrazole-Metal Coordination Complexes

X-ray Diffraction Analysis of Complex Structures

There are no published single-crystal X-ray diffraction studies for any metal complexes of this compound. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable information on bond lengths, bond angles, coordination geometry of the metal center, and the conformation of the ligand. Without such studies, any discussion of the specific structural parameters of this compound-metal complexes would be purely speculative.

Investigations into Supramolecular Assembly and Crystal Engineering in Coordination Polymers

Similarly, the scientific literature lacks any reports on the use of this compound in the construction of coordination polymers or the study of their supramolecular assembly. Crystal engineering of coordination polymers involves the rational design of extended networks through the control of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the flexible butyl chain and the potentially reactive allyl group in the ligand could lead to interesting and complex supramolecular architectures. However, without experimental data, it is not possible to provide an analysis of these aspects for the target compound.

Advanced Methodologies and Future Research Directions in 4 Allyloxy 1 Butyl 1h Pyrazole Chemistry

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and the generation of minimal waste. nih.govacs.org For the synthesis of 4-Allyloxy-1-butyl-1H-pyrazole and its analogues, several sustainable strategies can be envisioned.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . mdpi.com Traditional synthetic methods for pyrazoles often require prolonged reaction times and high temperatures, leading to significant energy consumption. mdpi.com Microwave irradiation offers a powerful alternative by dramatically reducing reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. mdpi.comacs.org For instance, the crucial C-O bond formation to introduce the allyloxy group at the C4 position of the pyrazole (B372694) ring, potentially via a copper-catalyzed coupling of a 4-halopyrazole precursor with allyl alcohol, could be significantly accelerated under microwave conditions. ej-chem.orgnih.gov

Ultrasound-assisted synthesis is another green technique that could be applied. acs.orgrsc.org Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This method has been successfully employed for the synthesis of various heterocyclic compounds, including pyrazoles, often under milder conditions than conventional heating. researchgate.neteurasianjournals.com

The use of green solvents , particularly water, is a key aspect of sustainable synthesis. researchgate.net Developing synthetic routes for this compound that can be performed in aqueous media would significantly improve the environmental profile of the process. researchgate.netnih.gov Furthermore, exploring recyclable catalysts and solvent-free reaction conditions are additional avenues for making the synthesis more environmentally benign. nih.govacs.org Electrochemical methods, which can proceed under mild, oxidant-free conditions, also represent a frontier in the green synthesis of functionalized pyrazoles. rsc.org

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. mdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. researchgate.net |

| Use of Green Solvents (e.g., Water) | Reduced environmental impact, increased safety, lower cost. researchgate.net |

| Recyclable Catalysts | Minimized waste, cost-effectiveness. nih.gov |

| Electrochemical Synthesis | Mild, oxidant-free conditions, high atom economy. rsc.org |

Exploration of Novel Reactivity Profiles and Cascade Reactions

The allyloxy group in this compound is not merely a static substituent; it is a functional handle that can be exploited to explore novel reactivity and construct more complex molecular architectures through cascade reactions.

A key reaction to investigate is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement of allyl ethers. researchgate.netnih.gov Subjecting this compound to thermal or microwave-assisted Claisen rearrangement conditions would be expected to yield 5-allyl-1-butyl-1H-pyrazol-4-ol. acs.orgias.ac.in This transformation is significant as it relocates the allyl group from the oxygen to the C5 position of the pyrazole ring, creating a new C-C bond and introducing a hydroxyl group that can be further functionalized. acs.org

This rearranged product can serve as a precursor for a variety of cascade reactions . Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.govtandfonline.com For instance, the newly formed 5-allyl group and the 4-hydroxyl group can be elaborated in subsequent steps to build fused ring systems.

Furthermore, the double bond of the allyloxy group itself can participate in various transformations. For example, it could undergo olefin metathesis, cycloaddition reactions, or other electrophilic additions, opening up a wide array of possibilities for derivatization. The exploration of such reactivity profiles will be crucial in unlocking the full synthetic potential of this compound as a versatile building block.

| Reaction Type | Potential Outcome | Significance |

| Claisen Rearrangement | Formation of 5-allyl-1-butyl-1H-pyrazol-4-ol. acs.org | C-C bond formation, introduction of a functionalizable hydroxyl group. |

| Cascade Reactions | Efficient construction of complex polycyclic structures. acs.orgrsc.org | Step and atom economy, reduced waste. |

| Olefin Metathesis | Formation of new C=C bonds, leading to diverse structures. | Versatile functionalization of the allyl group. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. acs.orgnih.gov For the synthesis of this compound and its derivatives, flow chemistry could be particularly beneficial. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and selectivities. ias.ac.innih.gov Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks. nih.gov A multi-step synthesis of pyrazoles has been successfully demonstrated in a continuous flow setup, showcasing the potential for telescoped reactions without the need for intermediate isolation. nih.govacs.org

Pairing flow chemistry with automated synthesis platforms can revolutionize the exploration of the chemical space around the this compound scaffold. researchgate.netnih.gov Automated systems can perform a large number of reactions in parallel, enabling the rapid generation of compound libraries for screening purposes. nih.gov This high-throughput experimentation approach is invaluable in drug discovery and materials science for identifying lead compounds with desired properties. researchgate.net An automated library synthesis of pyrazole-based heterotricycles has been reported, demonstrating the feasibility of this approach for creating diverse molecular arrays. researchgate.netnih.gov

The integration of these technologies would allow for the systematic variation of the substituents on the pyrazole core, such as modifying the butyl group at the N1 position or derivatizing the allyloxy group, to create a library of analogues of this compound for biological or material science applications.

Advanced Computational Design for Tailored Molecular Architectures

In modern drug discovery and materials science, computational chemistry plays a crucial role in the rational design of new molecules with specific properties. eurasianjournals.comnih.gov For this compound, computational methods can be employed to predict its physicochemical properties, reactivity, and potential biological activities, thereby guiding synthetic efforts. eurasianjournals.comeurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of pyrazole derivatives with their biological activities. ej-chem.orgnih.gov These models can then be used to predict the activity of newly designed analogues of this compound, helping to prioritize which compounds to synthesize. nih.govacs.org

Molecular docking is another powerful in silico tool that can predict the binding mode and affinity of a molecule to a biological target, such as an enzyme or a receptor. nih.govnih.gov By docking virtual libraries of derivatives of this compound into the active site of a target protein, it is possible to identify promising candidates for further investigation. nih.govijpbs.com Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the molecule-protein complex over time. eurasianjournals.comnih.gov

These computational approaches enable a more targeted and efficient approach to the design of tailored molecular architectures based on the this compound scaffold, ultimately accelerating the discovery of new functional molecules. nih.govtandfonline.com

| Computational Method | Application in Pyrazole Chemistry |

| QSAR | Predicting biological activity based on molecular structure. ej-chem.orgnih.gov |

| Molecular Docking | Predicting binding affinity and mode to biological targets. nih.govnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of molecule-protein complexes. eurasianjournals.comnih.gov |

| DFT Calculations | Understanding electronic structure and reactivity. eurasianjournals.comnih.gov |

Design and Synthesis of Pyrazole-Fused Heterocyclic Systems for Diverse Applications

Fusing the pyrazole ring of this compound with other heterocyclic systems can lead to novel molecular scaffolds with unique three-dimensional structures and potentially enhanced biological activities or material properties. nih.govresearchgate.net The allyloxy group is an excellent starting point for the construction of such fused systems.

One well-established strategy involves an initial Claisen rearrangement to form a 5-allyl-4-hydroxypyrazole intermediate, as discussed in section 7.2. acs.org The allyl group of this intermediate can then undergo further transformations, such as ozonolysis followed by reductive amination or other cyclization reactions, to form a new ring fused to the pyrazole core.

Another powerful technique for the synthesis of fused rings is ring-closing metathesis (RCM) . mdpi.com By introducing a second double bond into the molecule, for example by O-allylation of the hydroxyl group in the Claisen rearrangement product, a diene suitable for RCM can be generated. acs.org Treatment with a Grubbs catalyst would then effect the cyclization to form a pyrazole-fused oxygen-containing heterocycle. mdpi.com This strategy has been successfully used to synthesize dihydropyrano[3,2-c]pyrazoles from 4-allyloxy-1H-pyrazoles.

The aminopyrazole moiety is a versatile building block for the synthesis of a variety of fused pyrazole systems, including:

Pyrazolo[3,4-b]pyridines mdpi.comnih.gov

Pyrazolo[1,5-a]pyrimidines nih.govacs.org

Pyrazolo[3,4-d]pyridazines acs.orgamanote.com

These fused heterocyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological activities. nih.govmdpi.com By developing synthetic routes to convert this compound into these and other fused systems, a wide range of novel compounds with potential applications in medicine and materials science can be accessed.

| Fused Pyrazole System | Synthetic Precursor | Potential Applications |

| Pyranopyrazoles | 4-Allyloxypyrazoles via RCM | Medicinal chemistry. |

| Pyrazolo[3,4-b]pyridines | Aminopyrazoles | Anticancer, anti-inflammatory. mdpi.comnih.gov |

| Pyrazolo[1,5-a]pyrimidines | Aminopyrazoles | Kinase inhibitors, anticancer. nih.govrsc.org |

| Pyrazolo[3,4-d]pyridazines | Pyrazole dicarboxylic acids or esters | Kinase inhibitors. |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 4-Allyloxy-1-butyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation of precursors (e.g., hydrazines with β-keto esters or allyloxy-substituted ketones) is a primary route. Alkylation of pyrazole intermediates using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the allyloxy group . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (typically 60–80°C) and stoichiometry to minimize side products.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the allyloxy group (δ ~4.5–5.5 ppm for allylic protons) and butyl chain (δ ~0.9–1.7 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., allyloxy substitution at the 4-position). Use SHELXL for refinement .

- FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the allyloxy group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and vibrational spectra. Compare computed NMR/IR spectra with experimental data to validate structural assignments . For crystallographic discrepancies, use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What strategies are effective for designing derivatives of this compound with enhanced biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the butyl chain length or allyloxy substituent to alter lipophilicity. Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Validate with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How can researchers address challenges in resolving hydrogen-bonding networks in crystal structures?

- Methodology : Employ high-resolution X-ray data (≤1.0 Å) and SHELXL refinement to model weak interactions (e.g., C–H···O bonds). Use PLATON to analyze packing diagrams and quantify interaction energies. Compare with similar pyrazole derivatives (e.g., 5-methyl-1-phenyl analogs) for benchmarking .

Q. What experimental and theoretical approaches reconcile conflicting data on reaction mechanisms?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.